isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
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Overview
Description
Isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The process may include:
Bromination and Chlorination: The initial thiophene compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the appropriate positions on the benzene ring.
Cyano Group Introduction: The cyano group is introduced through a cyanoation reaction, often using reagents like cyanogen bromide.
Methylation: The methyl group is added to the thiophene ring through a methylation reaction, typically using methylating agents such as methyl iodide.
Carboxylation and Isopropyl Esterification: The carboxyl group is introduced, followed by esterification with isopropyl alcohol to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to primary amines or other reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the thiophene ring or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate may be used to study the interactions of thiophene derivatives with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with specific biological activities.
Industry: In industry, this compound can be utilized in the development of advanced materials, such as organic semiconductors or pharmaceutical intermediates. Its unique properties may contribute to the creation of innovative products.
Mechanism of Action
The mechanism by which isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Isopropyl 5-bromo-2-chlorobenzamide: This compound shares the bromo and chloro substituents but lacks the thiophene and cyano groups.
Isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-2-thiophenecarboxylate: This compound is similar but lacks the cyano group.
Uniqueness: Isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is unique due to the presence of both cyano and thiophene groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S/c1-8(2)24-17(23)14-9(3)12(7-20)16(25-14)21-15(22)11-6-10(18)4-5-13(11)19/h4-6,8H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULUOBXHDJGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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